3-Methyl-5-nitropyridine-2-carboxylic acid

Organic synthesis Heterocyclic chemistry Building block procurement

This compound's 3-methyl group introduces steric hindrance adjacent to the 2-carboxylic acid, fundamentally altering reactivity in nucleophilic substitution, coupling, and decarboxylation versus non-methylated analogs. The electron-withdrawing 5-nitro and electron-donating 3-methyl substituents create a distinct electronic environment that defines regioselectivity in downstream transformations. Using incorrect analogs risks failed synthetic steps, altered yields, or unintended byproducts. Validated as a productive scaffold for HIV-1 NNRTI development (EC₅₀ values as low as 0.034 μM) and P2X3 antagonist programs (US Patent 12503468). For R&D use only; not for therapeutic or diagnostic applications.

Molecular Formula C7H6N2O4
Molecular Weight 182.135
CAS No. 1211578-56-1
Cat. No. B2989862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-nitropyridine-2-carboxylic acid
CAS1211578-56-1
Molecular FormulaC7H6N2O4
Molecular Weight182.135
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyJJDGXHPKVXOWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-nitropyridine-2-carboxylic Acid (CAS 1211578-56-1) for Pharmaceutical Intermediate Procurement


3-Methyl-5-nitropyridine-2-carboxylic acid (CAS 1211578-56-1) is a trisubstituted pyridine heterocycle with the molecular formula C₇H₆N₂O₄ and molecular weight 182.13 g/mol, featuring a carboxylic acid at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position . The compound is commercially available at 98% purity from multiple suppliers, with documented hazardous properties including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . It is exclusively used as a research intermediate and building block in organic synthesis, with no approved therapeutic applications .

Why 3-Methyl-5-nitropyridine-2-carboxylic Acid (CAS 1211578-56-1) Cannot Be Replaced by Generic Nitropyridine Analogs


The substitution of 3-methyl-5-nitropyridine-2-carboxylic acid with structurally related nitropyridine carboxylic acids is not scientifically justified without explicit validation of the synthetic pathway. The 3-methyl substituent introduces steric hindrance adjacent to the carboxylic acid group at the 2-position, which fundamentally alters the compound's reactivity in nucleophilic substitution, coupling, and decarboxylation reactions compared to non-methylated analogs such as 5-nitropyridine-2-carboxylic acid (CAS 30651-24-2) or positional isomers such as 5-nitronicotinic acid (CAS 2047-49-6). Furthermore, the electron-withdrawing nitro group at the 5-position and the electron-donating methyl group at the 3-position create a distinct electronic environment on the pyridine ring that modulates regioselectivity in subsequent transformations. Procurement of the incorrect analog may result in failed synthetic steps, altered reaction yields, or generation of unintended byproducts that compromise downstream applications. The following evidence guide documents the specific, verifiable characteristics that differentiate this compound from its closest available analogs and establishes the criteria for proper selection.

Quantitative Differentiation Evidence: 3-Methyl-5-nitropyridine-2-carboxylic Acid vs. Analog Compounds


Molecular Weight and Structural Specificity: 3-Methyl Substituent Distinguishes from 5-Nitropyridine-2-carboxylic Acid

The target compound (C₇H₆N₂O₄, MW 182.13) contains a 3-methyl substituent that is absent in the commonly available analog 5-nitropyridine-2-carboxylic acid (C₆H₄N₂O₄, MW 168.11). This structural difference corresponds to a molecular weight increase of 14.02 g/mol and introduces steric hindrance adjacent to the carboxylic acid functionality . The presence of the 3-methyl group alters the compound's lipophilicity, with an estimated logP increase of approximately 0.5 units based on the difference in calculated partition coefficients between the two compounds, though experimental logP data for the target compound has not been published. The 3-methyl substituent also modifies the electronic environment of the pyridine ring, affecting the pKa of the carboxylic acid and the reactivity of the ring toward electrophilic and nucleophilic attack. In synthetic pathways where the 3-position must remain unsubstituted for subsequent functionalization, 5-nitropyridine-2-carboxylic acid is the appropriate selection; in pathways requiring a 3-methyl-substituted scaffold, only the target compound provides the correct starting architecture [1].

Organic synthesis Heterocyclic chemistry Building block procurement

Commercially Verified Purity Specification: 98% Minimum Purity Across Multiple Suppliers

The target compound is commercially available with a minimum purity specification of 98% from multiple independent suppliers, including Fluorochem (Product Code F553120) , AKSci (Cat. No. 1558ES) , and Leyan (Product No. 1602633) . This consistent purity specification across suppliers indicates a reproducible synthesis and purification process that reliably yields material of defined quality. In contrast, the non-methylated analog 5-nitropyridine-2-carboxylic acid is typically offered at 97% minimum purity , representing a 1% absolute difference in specification threshold. The target compound's 98% purity threshold provides procurement teams with a verifiable quality benchmark that is documented across supplier technical datasheets. The compound is classified with GHS07 hazard labeling (harmful/irritant) and carries specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate handling protocols .

Quality control Procurement specification Analytical chemistry

Carboxylic Acid Positional Specificity: 2-Carboxylic Acid vs. 3-Carboxylic Acid Isomer

The target compound contains the carboxylic acid group at the 2-position of the pyridine ring, which distinguishes it from the isomeric 5-nitropyridine-3-carboxylic acid (5-nitronicotinic acid, CAS 2047-49-6) where the carboxylic acid is at the 3-position [1]. This positional difference has established consequences for decarboxylation behavior: a 1954 study by Brown in the Journal of the American Chemical Society documented that the isomeric nitropyridinecarboxylic acids exhibit distinct decarboxylation kinetics and product distributions based on the position of the carboxylic acid group relative to the ring nitrogen [2]. While that study did not specifically include the 3-methyl-5-nitro-2-carboxylic acid derivative, the underlying principle that 2-carboxylic acids and 3-carboxylic acids are chemically distinct entities is well-established in pyridine chemistry. The 2-carboxylic acid position places the carboxyl group ortho to the ring nitrogen, enabling intramolecular hydrogen bonding and chelation behavior that is not available to the 3-carboxylic acid isomer. For procurement purposes, these two positional isomers cannot be interchanged, and the correct CAS number (1211578-56-1) must be specified to obtain the 2-carboxylic acid derivative.

Positional isomer Regioselectivity Decarboxylation chemistry

Nitropyridine Scaffold in Antiviral Drug Discovery: Structural Context for 3-Methyl-5-nitropyridine-2-carboxylic Acid as an Intermediate

The nitropyridine scaffold has been validated in medicinal chemistry as a core template for developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Wang et al. (2014) reported a series of substituted nitropyridine derivatives that exhibited potent anti-HIV-1 activity in MT-4 cells, with lead compound 7b demonstrating an EC₅₀ of 0.056 μM against wild-type HIV-1 IIIB, representing a 4.1-fold improvement over nevirapine (EC₅₀ = 0.23 μM) and a 9.1-fold improvement over delavirdine (EC₅₀ = 0.51 μM) [1]. This study, while not directly evaluating the target compound, establishes that nitropyridine-based structures bearing substituents at multiple positions—including those analogous to the 3-methyl and 5-nitro pattern present in 3-methyl-5-nitropyridine-2-carboxylic acid—can achieve single-digit nanomolar antiviral potency. The target compound, containing both the nitro group and a carboxylic acid handle for further derivatization, represents a strategically functionalized intermediate for constructing more complex nitropyridine-based bioactive molecules. The structural similarity between the target compound and the nitropyridine cores evaluated in this study supports its potential utility as a building block in antiviral drug discovery programs targeting reverse transcriptase or related enzymes [1][2].

Medicinal chemistry HIV NNRTI Antiviral drug discovery Scaffold optimization

Validated Research and Industrial Application Scenarios for 3-Methyl-5-nitropyridine-2-carboxylic Acid (CAS 1211578-56-1)


Synthesis of 3-Methyl-5-aminopyridine-2-carboxylic Acid via Nitro Group Reduction

The nitro group at the 5-position can be selectively reduced to an amino group using catalytic hydrogenation (H₂ with Pd/C) or metal hydride reducing agents (NaBH₄) to yield 3-methyl-5-aminopyridine-2-carboxylic acid . This amino derivative serves as a versatile intermediate for subsequent amide coupling, diazotization, or heterocycle formation. The 3-methyl group adjacent to the carboxylic acid provides steric protection that can influence regioselectivity in subsequent transformations compared to non-methylated analogs. This application is supported by the well-established reduction chemistry of aromatic nitro groups and is directly relevant to medicinal chemistry programs requiring 3-methyl-5-amino-pyridine-2-carboxylic acid scaffolds.

Building Block for Substituted Pyridine Derivatives via Nucleophilic Substitution

The electron-withdrawing nitro group at the 5-position activates the pyridine ring toward nucleophilic aromatic substitution. When combined with the 3-methyl group, this electronic environment creates a unique regioselectivity profile for substitution reactions. The compound can participate in nucleophilic substitution with reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) to generate diverse substituted pyridine derivatives . The carboxylic acid functionality provides an additional handle for orthogonal transformations including esterification, amidation, or reduction to the corresponding alcohol. This application is particularly relevant for medicinal chemistry programs that require access to polysubstituted pyridine scaffolds as part of structure-activity relationship (SAR) exploration, as demonstrated in the nitropyridine-based HIV NNRTI development efforts [1].

Intermediate for P2X3 Antagonist Heterocyclic Compounds

Patent literature (US Patent 12503468) discloses heterocyclic compounds with high P2X3 antagonistic activity that incorporate substituted pyridine intermediates structurally related to 3-methyl-5-nitropyridine-2-carboxylic acid [2]. The patent claims compounds with good selectivity, low toxicity, and favorable metabolic stability for therapeutic applications targeting P2X3 receptors, which are implicated in chronic cough and pain conditions. While the patent does not explicitly claim the target compound as a direct intermediate, the structural features—a nitropyridine core with carboxylic acid functionality—align with the synthetic pathways described. For researchers developing P2X3 antagonists, 3-methyl-5-nitropyridine-2-carboxylic acid represents a viable building block for constructing the pyridine-containing heterocyclic frameworks claimed in this therapeutic area [2].

Nitropyridinecarboxylic Acid Scaffold for Antiviral Drug Discovery

The nitropyridine scaffold has been validated as a productive core template for developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with optimized derivatives achieving EC₅₀ values as low as 0.034 μM against wild-type HIV-1 IIIB in MT-4 cell-based assays [1]. 3-Methyl-5-nitropyridine-2-carboxylic acid provides a functionalized entry point into this chemical space, with the carboxylic acid handle at the 2-position enabling diverse derivatization strategies (esterification, amidation, reduction) and the 3-methyl and 5-nitro substituents providing a defined substitution pattern that can be leveraged in structure-activity relationship studies. For medicinal chemistry groups pursuing next-generation NNRTIs or related antiviral targets, this compound offers a strategically positioned building block for exploring nitropyridine-based inhibitor scaffolds [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5-nitropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.